7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one

Vasopressin V2 receptor Structure-activity relationship Tolvaptan intermediate

Sourcing a non-GMP Tolvaptan intermediate often leads to unresolved impurity peaks that delay ANDA submission. This characterized 7-chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one eliminates that bottleneck. • Identity confirmed by NMR, MS, HPLC; purity ≥98% HPLC, enabling direct use as Tolvaptan Impurity 12 reference standard. • Traceable to ICH Q3A/Q3B impurity profiling requirements; supports forced degradation and stability-indicating method validation. • Available from bench-scale to bulk quantities with full Certificates of Analysis, ensuring audit-ready documentation for regulatory filing.

Molecular Formula C18H15ClN2O4
Molecular Weight 358.8 g/mol
CAS No. 137982-91-3
Cat. No. B189208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one
CAS137982-91-3
Molecular FormulaC18H15ClN2O4
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)N2CCCC(=O)C3=C2C=CC(=C3)Cl
InChIInChI=1S/C18H15ClN2O4/c1-11-9-13(21(24)25)5-6-14(11)18(23)20-8-2-3-17(22)15-10-12(19)4-7-16(15)20/h4-7,9-10H,2-3,8H2,1H3
InChIKeyNNCRQBJNAGEBDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tolvaptan Intermediate and Impurity Reference Standard Overview


7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 137982-91-3) is a benzazepine derivative that serves as a pivotal synthetic intermediate in the manufacture of Tolvaptan, a selective vasopressin V2 receptor antagonist . The compound is also formally classified and supplied as Tolvaptan Impurity 12, utilized as a reference standard in pharmaceutical analytical method development, method validation, and quality control (QC) for Abbreviated New Drug Applications (ANDA) . Its molecular formula is C18H15ClN2O4 with a molecular weight of 358.78 g/mol .

Why Generic Substitution Fails for This Tolvaptan Intermediate


Substituting this specific intermediate with a generic benzazepine analog is not viable because the precise 7-chloro and 2-methyl-4-nitrobenzoyl substitution pattern is structurally essential for the subsequent reduction step that generates the 4-amino-2-methylbenzoyl intermediate, which is then coupled with o-toluoyl chloride to form the Tolvaptan core scaffold [1]. Any alteration in the substitution pattern—such as using a 4-nitrobenzoyl analog lacking the 2-methyl group or a non-chlorinated benzazepine—would yield a different intermediate that cannot be processed into Tolvaptan [1]. Furthermore, from an impurity control perspective, this compound is a known process-related impurity that must be chromatographically resolved from the Tolvaptan API peak; using an uncharacterized analog would invalidate the established HPLC impurity profiling method and compromise regulatory compliance for ANDA submissions .

Differentiation Evidence Against Structural Analogs


Structural Absence of 5-Hydroxy Group vs. Active Tolvaptan

Tolvaptan (CAS 150683-30-0) possesses a 5-hydroxy group on the benzazepine ring that is essential for high-affinity binding to the vasopressin V2 receptor, with reported Ki values of 0.06 nM (V2) and 12.3 nM (V1a) . In contrast, 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one (CAS 137982-91-3) contains a 5-oxo (=O) group instead of the 5-hydroxy (-OH) group, structurally precluding the hydrogen-bonding interaction critical for V2 receptor engagement . No V2 receptor binding or functional antagonist activity has been reported for this compound.

Vasopressin V2 receptor Structure-activity relationship Tolvaptan intermediate

Confirmed Impurity Identity by NMR, MS, and HPLC

In a comprehensive impurity profiling study of Tolvaptan manufacturing, 26 possible and observed impurities were identified, synthesized, and characterized. 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one was among the characterized process-related impurities, with its structure confirmed by 1H NMR, mass spectrometry (MS), and HPLC [1]. The compound is explicitly designated as Tolvaptan Impurity 12 and is supplied with detailed characterization data compliant with regulatory guidelines (USP/EP) for use as a reference standard in ANDA submissions .

Impurity profiling Pharmaceutical quality control Tolvaptan manufacturing

Essential Intermediate in the Tolvaptan Synthetic Route

Patent EP 2624693 (and its US counterpart) explicitly describes an improved process for the preparation of 7-chloro-1-(2-methyl-4-nitrobenzoyl)-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine as a critical intermediate in Tolvaptan synthesis [1]. The synthetic route involves condensing 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl-4-nitrobenzoyl chloride, followed by nitro reduction to the 4-amino-2-methylbenzoyl intermediate, and subsequent coupling with o-toluoyl chloride to form the Tolvaptan backbone [2]. This specific intermediate is irreplaceable in this route because the 2-methyl-4-nitro substitution pattern dictates the regiochemistry of the subsequent amine that participates in the final amide bond formation.

Tolvaptan synthesis Process chemistry Benzazepine intermediate

Certified High Purity for Reference Standard Use

Commercially available 7-Chloro-1-(2-methyl-4-nitrobenzoyl)-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one is supplied with a standard purity of ≥98% as determined by HPLC, accompanied by batch-specific analytical documentation including NMR, HPLC, and GC reports . This purity level meets the requirements for use as a reference standard in analytical method development and validation for pharmaceutical QC . In contrast, generic benzazepine analogs procured from non-specialized sources typically lack this level of documented purity and characterization, introducing uncertainty in quantitative analytical applications.

Reference standard purity Analytical method validation Quality control

Application Scenarios in Research and Quality Control


ANDA Impurity Profiling and Regulatory Submission

As Tolvaptan Impurity 12, this compound serves as a characterized reference standard for HPLC method development and validation required for ANDA submissions. Its established identity via NMR, MS, and HPLC, along with documented purity ≥98% [1], enables accurate quantification of this specific process-related impurity in Tolvaptan API and finished dosage forms, directly supporting ICH Q3A/Q3B compliance.

Process Development and Scale-Up Optimization

In Tolvaptan manufacturing process development, this compound is the key intermediate formed by acylation of 7-chloro-1,2,3,4-tetrahydro-benzo[b]azepin-5-one with 2-methyl-4-nitrobenzoyl chloride [1]. Process chemists require this compound to monitor reaction completion, optimize yield, and control the formation of downstream impurities during the nitro reduction and final coupling steps.

Stability Studies and Degradation Product Identification

For forced degradation and stability-indicating method development, this compound may be used as a marker for potential degradation pathways involving the intermediate stage of Tolvaptan synthesis. Its chromatographic retention time and spectral properties, established in published impurity profiling studies [1], enable its use as a system suitability standard in stability-indicating HPLC methods.

QC Batch Release Testing for Tolvaptan API

In commercial QC laboratories, this compound is used as a reference standard for the routine batch release testing of Tolvaptan API. Its documented purity (≥98% HPLC) and availability with full Certificates of Analysis ensure that impurity quantification results are traceable and meet pharmacopeial standards (USP/EP) for Tolvaptan monograph compliance.

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